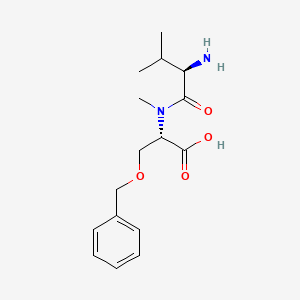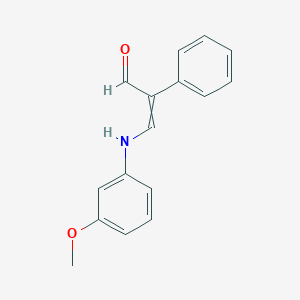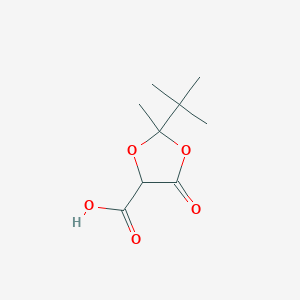
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a dibenzylamino group, a hydroxy group, and a hexanoate ester, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate typically involves the following steps:
Formation of the Amino Alcohol: The starting material, a suitable amino alcohol, is synthesized through a series of reactions involving chiral catalysts to ensure the correct stereochemistry.
Esterification: The amino alcohol is then esterified with hexanoic acid under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which (2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate exerts its effects involves interactions with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups may also play roles in binding and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl acetate: Similar structure but with an acetate ester instead of hexanoate.
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl propionate: Similar structure but with a propionate ester.
Uniqueness
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate is unique due to its specific ester group, which can influence its reactivity and interactions in biological systems. The hexanoate ester provides distinct physicochemical properties compared to shorter-chain esters .
Eigenschaften
CAS-Nummer |
871948-91-3 |
|---|---|
Molekularformel |
C24H33NO3 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
[(2R,3S)-3-(dibenzylamino)-2-hydroxybutyl] hexanoate |
InChI |
InChI=1S/C24H33NO3/c1-3-4-7-16-24(27)28-19-23(26)20(2)25(17-21-12-8-5-9-13-21)18-22-14-10-6-11-15-22/h5-6,8-15,20,23,26H,3-4,7,16-19H2,1-2H3/t20-,23-/m0/s1 |
InChI-Schlüssel |
UEFOKZSZDQVRSZ-REWPJTCUSA-N |
Isomerische SMILES |
CCCCCC(=O)OC[C@@H]([C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Kanonische SMILES |
CCCCCC(=O)OCC(C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)



![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)
![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)




![2-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14190097.png)

![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)
